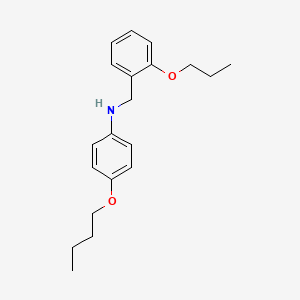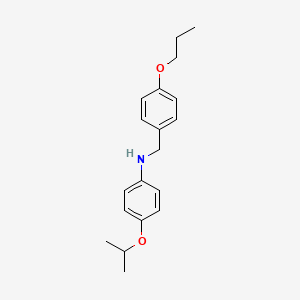![molecular formula C23H25NO3 B1385580 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline CAS No. 1040690-13-8](/img/structure/B1385580.png)
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline
Overview
Description
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzyloxy group and a methoxyethoxy group attached to the benzyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced via an etherification reaction using 2-methoxyethanol and a suitable leaving group.
Coupling with Aniline: The final step involves the coupling of the benzyloxy and methoxyethoxy intermediates with aniline under suitable conditions, such as the presence of a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones, aldehydes, or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)phenyl]aniline
- 2-(Benzyloxy)-N-[2-(2-ethoxyethoxy)benzyl]aniline
- 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]phenol
Uniqueness
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline is unique due to the specific combination of benzyloxy and methoxyethoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-15-16-26-22-13-7-5-11-20(22)17-24-21-12-6-8-14-23(21)27-18-19-9-3-2-4-10-19/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGJHWAHVLASDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385497.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline](/img/structure/B1385499.png)
![4-Chloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385500.png)
![3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline](/img/structure/B1385501.png)
![3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline](/img/structure/B1385505.png)
![N-[4-(Hexyloxy)benzyl]-1-ethanamine](/img/structure/B1385507.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385508.png)
![N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385509.png)
![[2-(Isopentyloxy)phenyl]-N-methylmethanamine](/img/structure/B1385510.png)
![4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline](/img/structure/B1385513.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385514.png)

![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)

